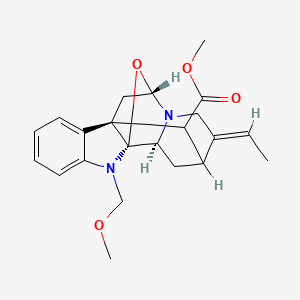

N1-Methoxymethyl picrinine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H26N2O4 |

|---|---|

Molecular Weight |

382.5 g/mol |

IUPAC Name |

methyl (1R,9R,11S,14E,17S)-14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate |

InChI |

InChI=1S/C22H26N2O4/c1-4-13-11-23-17-9-14(13)19(20(25)27-3)21-10-18(23)28-22(17,21)24(12-26-2)16-8-6-5-7-15(16)21/h4-8,14,17-19H,9-12H2,1-3H3/b13-4-/t14?,17-,18-,19?,21-,22-/m0/s1 |

InChI Key |

FGSDKFHHOWCXOD-FMYXALOKSA-N |

Isomeric SMILES |

C/C=C\1/CN2[C@H]3CC1C([C@@]45[C@@]3(N(C6=CC=CC=C64)COC)O[C@H]2C5)C(=O)OC |

Canonical SMILES |

CC=C1CN2C3CC1C(C45C3(N(C6=CC=CC=C64)COC)OC2C5)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

N1-Methoxymethyl Picrinine: A Technical Overview of an Indole Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Methoxymethyl picrinine (B199341) is a naturally occurring indole (B1671886) alkaloid isolated from the plant Alstonia scholaris. As a derivative of picrinine, it belongs to the complex family of akuammiline (B1256633) alkaloids. Currently, dedicated research on the biological activities and mechanism of action of N1-Methoxymethyl picrinine is limited. However, extensive studies on its parent compound, picrinine, and the crude extracts of Alstonia scholaris provide a foundational understanding of its potential pharmacological properties. This technical guide synthesizes the available chemical information for this compound and extrapolates potential biological activities based on related compounds, with a focus on anti-inflammatory pathways. This document is intended to serve as a resource for researchers and professionals in drug development, highlighting the potential of this compound and identifying areas for future investigation.

Chemical and Physical Properties

This compound is characterized by a complex polycyclic structure typical of akuammiline alkaloids. Its chemical identity has been established through spectroscopic methods following its isolation.

| Property | Value | Reference |

| Chemical Name | 2H,12H-6,12a-Epoxy-2,7a-methanoindolo[2,3-a]quinolizine-14-carboxylic acid, 3-ethylidene-1,3,4,6,7,12b-hexahydro-12-(methoxymethyl)-, methyl ester | [1] |

| CAS Number | 1158845-78-3 | [1] |

| Molecular Formula | C22H26N2O4 | [1] |

| Molecular Weight | 382.45 g/mol | [1] |

| Appearance | Powder | [1] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| Stereochemistry | (2R,3E,5S,6S,7aR,12aR,12bS,14R)- | [1] |

Synthesis

To date, a specific total synthesis for this compound has not been published. However, the total synthesis of its parent compound, picrinine, has been achieved. It is plausible that this compound could be synthesized via a post-synthetic modification of picrinine. The synthesis of picrinine is a complex, multi-step process. A high-level overview of a reported synthetic approach is provided below.

Caption: A simplified workflow for the total synthesis of picrinine.

Biological Activity and Potential Mechanism of Action

While there is a notable absence of specific biological data for this compound, the activities of its parent compound, picrinine, and other alkaloids from Alstonia scholaris suggest potential therapeutic applications.

Anti-inflammatory Activity (Inferred)

The primary reported activity of picrinine is its anti-inflammatory effect, which is attributed to the inhibition of the 5-lipoxygenase (5-LOX) enzyme.[2] The 5-LOX pathway is crucial in the biosynthesis of leukotrienes, which are potent inflammatory mediators.

| Compound | Target | Activity | Reference |

| Picrinine | 5-Lipoxygenase (5-LOX) | Inhibition | [2] |

| Other A. scholaris alkaloids | Cyclooxygenase-2 (COX-2) | Inhibition |

Based on this, it is hypothesized that this compound may also exhibit anti-inflammatory properties, potentially through the modulation of the arachidonic acid cascade.

Caption: Inferred anti-inflammatory mechanism via inhibition of COX-2 and 5-LOX.

Other Potential Activities

Alkaloids isolated from Alstonia scholaris have demonstrated a broad range of biological effects, including antitumor and analgesic properties. Some alkaloids from this plant have been shown to induce apoptosis in cancer cell lines and interfere with glutathione (B108866) homeostasis. While these activities have not been specifically demonstrated for this compound, they represent plausible areas for future investigation.

Experimental Protocols (Exemplary)

Due to the lack of specific studies on this compound, detailed experimental protocols are not available. However, based on the investigation of related compounds, the following are examples of methodologies that could be employed to assess its biological activity.

In Vitro 5-Lipoxygenase Inhibition Assay (Hypothetical)

This assay would be crucial to determine if this compound retains the anti-inflammatory activity of its parent compound.

Caption: A hypothetical workflow for a 5-LOX inhibition assay.

Protocol Outline:

-

Enzyme Preparation: Recombinant human 5-LOX is prepared in a suitable buffer.

-

Substrate Preparation: Arachidonic acid is prepared as the substrate.

-

Incubation: The enzyme, substrate, and various concentrations of this compound (or a vehicle control) are incubated at 37°C for a specified time.

-

Reaction Termination: The reaction is stopped, and the products are extracted.

-

Quantification: The amount of leukotriene B4 produced is quantified using a specific and sensitive method like High-Performance Liquid Chromatography (HPLC) or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated.

Conclusion and Future Directions

This compound is a structurally complex indole alkaloid with currently uncharacterized biological activity. Based on the known anti-inflammatory properties of its parent compound, picrinine, and the diverse bioactivities of other alkaloids from Alstonia scholaris, this compound represents a promising candidate for further pharmacological investigation.

Future research should focus on:

-

Isolation and Purification: Development of efficient methods for the isolation of this compound in quantities sufficient for comprehensive biological screening.

-

Total Synthesis: Elucidation of a synthetic route to enable the production of this compound and its analogues for structure-activity relationship studies.

-

Biological Screening: A broad-based screening of this compound against various disease targets, with an initial focus on inflammatory pathways.

-

Mechanism of Action Studies: In-depth investigation into the molecular targets and signaling pathways modulated by this compound.

This technical guide serves as a foundational document to stimulate and guide future research into this intriguing natural product.

References

N1-Methoxymethyl Picrinine: A Technical Guide to Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Methoxymethyl picrinine (B199341) is a derivative of the complex indole (B1671886) alkaloid picrinine, a natural product isolated from plants of the Alstonia genus. Picrinine and its analogues have garnered significant interest due to their diverse biological activities, including anti-inflammatory, antitussive, and anti-asthmatic properties. This technical guide provides a comprehensive overview of the proposed structure elucidation of N1-Methoxymethyl picrinine, leveraging established spectroscopic and synthetic methodologies. Due to the limited availability of specific experimental data for this derivative in public literature, this document outlines a robust, logical workflow based on the known characteristics of the parent compound, picrinine. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction to Picrinine Alkaloids

Picrinine is a monoterpenoid indole alkaloid characterized by a highly complex, cage-like molecular architecture.[1][2] First isolated in 1965 from the leaves of Alstonia scholaris, picrinine features a furoindoline core fused to a densely functionalized cyclohexyl ring, which is part of a bridged [3.3.1]-azabicyclic framework.[1][2] The molecule possesses six stereogenic centers, contributing to its structural complexity.[1][2]

Alkaloids, as a class of naturally occurring chemical compounds, are known for their wide range of physiological activities.[3][4] Picrinine-type alkaloids, found in various plant species, have been reported to exhibit interesting pharmacological properties.[5][6] In particular, picrinine has demonstrated anti-inflammatory activity through the inhibition of the 5-lipoxygenase enzyme.[1][2] The parent compound also shows potential as an antitussive and anti-asthmatic agent.[7] The N1-methoxymethyl derivative is of particular interest as modifications at the indole nitrogen can significantly modulate biological activity.

Proposed Structure of this compound

Based on its name, this compound is the N-substituted derivative of picrinine at the indole nitrogen position. The chemical formula for picrinine is C20H22N2O3, with a molecular weight of approximately 338.4 g/mol .[7] The addition of a methoxymethyl group (-CH2OCH3) would result in the chemical formula C22H26N2O4 and a molecular weight of 382.5 g/mol .[8]

Table 1: Physicochemical Properties of Picrinine and Predicted Properties of this compound

| Property | Picrinine | This compound (Predicted) |

| Molecular Formula | C20H22N2O3 | C22H26N2O4 |

| Molecular Weight | 338.4 g/mol [7] | 382.5 g/mol [8] |

| IUPAC Name | methyl (1R,9R,11S,14E,15R,17S,19R)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.1⁹,¹⁵.0¹,⁹.0³,⁸.0¹²,¹⁷]nonadeca-3,5,7-triene-19-carboxylate[7] | N/A |

| CAS Number | 4684-32-6[7] | 1158845-78-3[8][9][10] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone[9] | Expected to have similar solubility |

Methodology for Structure Elucidation

The definitive structure elucidation of this compound would rely on a combination of isolation, spectroscopic analysis, and potentially, semi-synthesis for confirmation.

Isolation Protocol

This compound has been reported to be present in the hydro-alcoholic extract of Alstonia scholaris leaves.[5] A general protocol for its isolation would involve the following steps:

Diagram 1: General Isolation Workflow

Caption: A generalized workflow for the isolation of this compound.

-

Extraction: Powdered, air-dried leaves of Alstonia scholaris are extracted with a hydro-alcoholic solvent system (e.g., 70% ethanol) at room temperature.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane (B92381), ethyl acetate, and butanol) to separate compounds based on their polarity.

-

Column Chromatography: The ethyl acetate fraction, which is likely to contain the target compound, is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of hexane and ethyl acetate.

-

Preparative HPLC: Fractions showing the presence of the target compound (monitored by TLC) are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.

Spectroscopic Analysis

A combination of spectroscopic techniques is essential for the unambiguous structure determination.

Diagram 2: Spectroscopic Analysis Workflow

Caption: The workflow for spectroscopic analysis to elucidate the chemical structure.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) would be used to determine the exact molecular weight and elemental composition, confirming the molecular formula C22H26N2O4. Fragmentation patterns could provide initial structural clues.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would reveal the number and types of protons, their chemical environments, and coupling patterns. The key signals to identify would be the two singlets for the -OCH3 and -N-CH2-O- protons of the methoxymethyl group, in addition to the characteristic signals of the picrinine scaffold.

-

¹³C NMR: Would determine the number of unique carbon atoms. The presence of 22 signals would be expected. The chemical shifts of the methoxymethyl carbons would be indicative of this group.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity.

-

COSY (Correlation Spectroscopy): Would identify proton-proton couplings within the spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Would correlate protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Is critical for establishing long-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the complex polycyclic structure and confirming the attachment of the methoxymethyl group to the indole nitrogen (N1). A key HMBC correlation would be expected between the protons of the -N-CH2-O- group and the carbons of the indole ring.

-

-

-

Infrared (IR) Spectroscopy: Would identify characteristic functional groups, such as the ester carbonyl (C=O), C-O bonds of the ether and ester, and aromatic C-H bonds.

-

UV-Vis Spectroscopy: Would provide information about the chromophore system, which is the indole nucleus in this case.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the Methoxymethyl Group

| Group | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| -N-CH₂ -O- | ~5.0 - 5.5 (s) | ~75 - 85 |

| -O-CH₃ | ~3.3 - 3.6 (s) | ~55 - 60 |

Note: These are predicted values and may vary based on the solvent and other molecular interactions.

Semi-Synthesis for Confirmation

To definitively confirm the structure, a semi-synthesis of this compound from picrinine could be performed.

Diagram 3: Semi-Synthesis Logical Flow

Caption: Logical flow for the semi-synthesis and confirmation of this compound.

-

Reaction Setup: Picrinine would be dissolved in a suitable aprotic solvent (e.g., THF or DMF).

-

Deprotonation: A strong base (e.g., NaH) would be added to deprotonate the indole nitrogen.

-

Alkylation: Chloromethyl methyl ether would be added to the reaction mixture to alkylate the indole nitrogen.

-

Purification: The resulting product would be purified by column chromatography.

-

Comparison: The spectroscopic data (NMR, MS) of the synthetic product would be compared with that of the isolated natural product. Identical data would confirm the structure.

Biological Context and Future Directions

The picrinine scaffold represents a promising starting point for the development of new therapeutic agents. The functionalization at the N1 position of the indole ring is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. The introduction of the methoxymethyl group could potentially enhance membrane permeability, alter metabolic stability, or modify the binding affinity to biological targets.

Further research is warranted to:

-

Isolate and fully characterize this compound from natural sources.

-

Synthesize a series of N1-substituted picrinine analogues to establish structure-activity relationships.

-

Evaluate the biological activity of this compound in relevant assays for anti-inflammatory, antitussive, and other potential therapeutic applications.

Conclusion

While specific published data on the complete structure elucidation of this compound is scarce, a combination of established isolation and spectroscopic techniques provides a clear and logical path for its characterization. The methodologies outlined in this guide, including multi-dimensional NMR and high-resolution mass spectrometry, are the gold standard for natural product structure elucidation. The semi-synthetic approach offers a definitive means of structural confirmation. The unique structural features of this compound make it an intriguing target for further investigation in the field of drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. escholarship.org [escholarship.org]

- 3. Biological Activities of Alkaloids: From Toxicology to Pharmacology [mdpi.com]

- 4. The Biological Activity of Natural Alkaloids against Herbivores, Cancerous Cells and Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Picrinine | C20H22N2O3 | CID 46229104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. realgenelabs.com [realgenelabs.com]

- 9. This compound | CAS:1158845-78-3 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. medchemexpress.com [medchemexpress.com]

N1-Methoxymethyl Picrinine from Alstonia scholaris: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Methoxymethyl picrinine (B199341) is an indole (B1671886) alkaloid that has been isolated from the leaves of Alstonia scholaris (L.) R. Br., a plant belonging to the Apocynaceae family.[1][2][3] Alstonia scholaris, commonly known as the devil's tree, has a rich history in traditional medicine across Asia and Africa for treating a variety of ailments, including chronic respiratory diseases, fever, and malaria.[2] This technical guide provides a comprehensive overview of N1-Methoxymethyl picrinine, focusing on its natural source, proposed isolation methods, and the current state of knowledge regarding its biological activities. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Phytochemical Context

Alstonia scholaris is a prolific source of diverse bioactive compounds, particularly monoterpenoid indole alkaloids. This compound belongs to the picrinine-type alkaloids, a subgroup of akuammiline (B1256633) alkaloids characterized by a complex, cage-like molecular architecture. It is found alongside other related alkaloids such as picrinine, picralinal, and 5-methoxystrictamine in the leaves of the plant.[2] The presence of this class of compounds underscores the potential of Alstonia scholaris as a source for novel therapeutic agents.

Physicochemical Properties of this compound

While detailed experimental data for this compound is not extensively available in the public domain, some basic properties can be inferred from its chemical structure and information from chemical suppliers.

| Property | Value | Source |

| Molecular Formula | C22H26N2O4 | Inferred from structure |

| Molecular Weight | 382.45 g/mol | Inferred from structure |

| CAS Number | 1158845-78-3 | MedChemExpress |

| Class | Indole Alkaloid (Picrinine-type) | [2] |

| Natural Source | Leaves of Alstonia scholaris | [1][2][3] |

| Appearance | Likely a solid, crystalline or amorphous powder | General alkaloid properties |

Experimental Protocols: Isolation and Characterization

Plant Material Collection and Preparation

-

Collection: Fresh leaves of Alstonia scholaris are collected. Proper botanical identification is crucial to ensure the correct plant species.

-

Drying: The leaves are air-dried in the shade to prevent the degradation of thermolabile compounds.

-

Grinding: The dried leaves are ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

-

Solvent System: A hydro-alcoholic solvent system (e.g., 70-80% ethanol (B145695) in water) is used for extraction, as suggested by the literature.[2]

-

Extraction Method: Maceration or Soxhlet extraction can be employed. Maceration involves soaking the powdered leaves in the solvent for an extended period (e.g., 24-72 hours) with occasional agitation. Soxhlet extraction provides a more exhaustive extraction.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude hydro-alcoholic extract.

Fractionation and Purification

-

Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate alkaloids from other constituents. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with an organic solvent (e.g., dichloromethane) to remove neutral and acidic compounds. The aqueous layer is then basified (e.g., with NH4OH to pH 9-10) and the alkaloids are extracted with an organic solvent (e.g., dichloromethane (B109758) or chloroform).

-

Chromatography: The enriched alkaloid fraction is then subjected to chromatographic separation.

-

Column Chromatography: Silica gel column chromatography is a standard method for the initial separation of alkaloids.[2] A gradient elution system with increasing polarity (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol) is typically used.

-

Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using pTLC or preparative HPLC to obtain the pure compound.

-

Structural Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments are used to elucidate the complete chemical structure and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions characteristic of the indole chromophore.

Experimental Workflow Diagram

Caption: A generalized workflow for the isolation and characterization of this compound.

Biological Activity and Therapeutic Potential

The biological activity of this compound has not yet been extensively studied. However, the known activities of the crude extracts of Alstonia scholaris and the closely related alkaloid, picrinine, provide a basis for potential areas of investigation.

| Compound/Extract | Reported Biological Activity | Potential Implications for this compound |

| Alstonia scholaris Leaf Extract | Anti-inflammatory, analgesic, antiasthmatic, anticancer, antimicrobial, antidiarrheal, antiplasmodial, hepatoprotective, immunomodulatory.[2] | This compound may contribute to one or more of these observed activities. Further investigation is warranted. |

| Picrinine | Anti-inflammatory activity through the inhibition of the 5-lipoxygenase enzyme.[1] | Given the structural similarity, this compound may also possess anti-inflammatory properties, potentially through a similar or different mechanism. |

Currently, there is no published data on the specific signaling pathways modulated by this compound.

Future Research Directions

The limited information available on this compound highlights several key areas for future research:

-

Quantitative Analysis: Development of validated analytical methods (e.g., HPLC-UV, LC-MS/MS) to quantify the content of this compound in Alstonia scholaris from different geographical locations and at various stages of plant growth.

-

Biological Screening: A comprehensive screening of the biological activities of purified this compound is essential. This should include, but not be limited to:

-

Anti-inflammatory assays: Investigating its effects on key inflammatory mediators (e.g., cytokines, prostaglandins) and signaling pathways (e.g., NF-κB, MAPKs).

-

Anticancer assays: Evaluating its cytotoxicity against a panel of cancer cell lines and exploring its mechanism of action (e.g., induction of apoptosis, cell cycle arrest).

-

Neuropharmacological assays: Assessing its potential effects on the central nervous system, given the traditional uses of the plant for neurological conditions.

-

-

Pharmacokinetic Studies: Investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to evaluate its drug-like potential.

-

Total Synthesis: Development of an efficient total synthesis route would enable the production of larger quantities for extensive biological evaluation and the generation of structural analogs for structure-activity relationship (SAR) studies.

Conclusion

This compound is a structurally intriguing indole alkaloid from the medicinally important plant Alstonia scholaris. While its presence has been confirmed, a significant knowledge gap exists regarding its quantitative abundance, detailed biological activities, and mechanism of action. This technical guide consolidates the currently available information and proposes a framework for its isolation and characterization. The rich ethnopharmacological background of Alstonia scholaris and the known anti-inflammatory properties of the related alkaloid picrinine suggest that this compound is a promising candidate for further investigation in the quest for novel therapeutic leads. The research directions outlined here provide a roadmap for unlocking the full potential of this natural product.

References

The Biosynthesis of N1-Methoxymethyl Picrinine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Methoxymethyl picrinine (B199341) is a complex monoterpenoid indole (B1671886) alkaloid (MIA) isolated from the leaves of Alstonia scholaris. As a member of the akuammiline (B1256633) family of alkaloids, its biosynthesis is of significant interest for synthetic biology and pharmaceutical development. This technical guide provides a detailed overview of the proposed biosynthetic pathway of N1-Methoxymethyl picrinine, from its primary precursors to the core akuammiline scaffold and the final, unique N1-methoxymethylation. Due to the limited direct research on the terminal enzymatic step, this guide presents a hypothesized reaction catalyzed by a S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase. To fulfill the need for practical experimental data, this document includes detailed, representative protocols for the characterization of analogous plant alkaloid methyltransferases and summarizes their kinetic data in structured tables. All signaling pathways and experimental workflows are visualized using Graphviz diagrams to ensure clarity and aid in comprehension.

Introduction to Picrinine and the Akuammiline Alkaloids

Picrinine is a structurally intricate, cage-like monoterpenoid indole alkaloid belonging to the akuammiline family. These alkaloids are characterized by a unique methanoquinolizidine core. The biosynthesis of all MIAs originates from the condensation of tryptamine (B22526) and the iridoid secologanin (B1681713) to form strictosidine. From this central precursor, a cascade of enzymatic reactions leads to a vast diversity of alkaloid structures. The akuammiline alkaloids are biosynthetically derived from the key intermediate geissoschizine. While the total synthesis of picrinine has been achieved, its natural biosynthesis, particularly the final N1-methoxymethylation, is an area of ongoing investigation.

The Biosynthetic Pathway to the Akuammiline Core

The biosynthesis of this compound begins with the universal precursor for all monoterpenoid indole alkaloids, strictosidine. The pathway to the core akuammiline scaffold, from which picrinine is derived, involves a series of complex enzymatic transformations.

Diagram of the Proposed Biosynthetic Pathway to the Akuammiline Scaffold

The pathway initiates with the Pictet-Spengler reaction between tryptamine and secologanin, catalyzed by Strictosidine Synthase (STR) , to yield strictosidine. Subsequently, Strictosidine β-D-Glucosidase (SGD) removes the glucose moiety, leading to a reactive aglycone that spontaneously rearranges to 4,21-dehydrogeissoschizine. This intermediate is then reduced by Geissoschizine Synthase (GS) to form the pivotal branch-point intermediate, 19-E-geissoschizine.

The formation of the characteristic akuammiline core is initiated by Rhazimal Synthase (RHS) , a cytochrome P450 enzyme, which catalyzes an oxidative cyclization between C7 and C16 of geissoschizine to form rhazimal. Rhazimal is then reduced by Rhazimal Reductase (RHR) to rhazimol. The final step in the formation of the core akuammiline structure is the acetylation of rhazimol by Akuammiline Synthase (AKS) , an acetyltransferase, to yield akuammiline. Further enzymatic modifications of the akuammiline scaffold are presumed to lead to picrinine.

The Hypothesized Final Step: N1-Methoxymethylation of a Picrinine Precursor

The final step in the biosynthesis of this compound is the addition of a methoxymethyl group at the N1 position of the indole ring of a picrinine precursor. While the specific enzyme responsible for this transformation has not been characterized, it is hypothesized to be a S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase . In this proposed reaction, SAM serves as the methyl donor.

Diagram of the Hypothesized N1-Methoxymethylation

Data Presentation: Quantitative Data for Representative Plant Alkaloid N-Methyltransferases

As specific kinetic data for the putative N1-methoxymethyltransferase is unavailable, this section provides quantitative data for well-characterized plant alkaloid N-methyltransferases that serve as functional analogs. These enzymes, like the hypothesized one, utilize SAM as a methyl donor to modify alkaloid substrates.

Table 1: Kinetic Parameters of Putrescine N-methyltransferase (PMT)

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) | Source Organism |

| Putrescine | 150 - 450 | 0.16 - 0.39 | 0.0004 - 0.0026 | Nicotiana tabacum |

| SAM | 20 - 60 | - | - | Datura stramonium |

Table 2: Kinetic Parameters of Coclaurine N-methyltransferase (CNMT)

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) | Source Organism |

| (S)-Coclaurine | 3.8 | 0.35 | 0.092 | Coptis japonica |

| (R,S)-Norcoclaurine | 380 | - | - | Coptis japonica |

| SAM | 650 | - | - | Coptis japonica |

Experimental Protocols: Characterization of a Representative Plant N-Methyltransferase

This section provides a detailed, generalized methodology for the heterologous expression, purification, and kinetic characterization of a plant alkaloid N-methyltransferase, using an E. coli expression system. This protocol can be adapted for the characterization of the putative N1-methoxymethyltransferase once its gene is identified.

Diagram of the Experimental Workflow for N-Methyltransferase Characterization

Heterologous Expression and Purification

-

Gene Cloning: The coding sequence for the target N-methyltransferase is amplified from cDNA and cloned into an E. coli expression vector, such as pET-28a, which incorporates an N-terminal His6-tag for purification.

-

Transformation: The expression construct is transformed into a suitable E. coli expression strain, like BL21(DE3).

-

Protein Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, and the culture is incubated for a further 16-20 hours at 18°C.

-

Cell Lysis and Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity column. The column is washed, and the protein is eluted with an imidazole (B134444) gradient. Protein purity is assessed by SDS-PAGE.

Enzyme Assays and Kinetic Analysis

-

Standard Enzyme Assay: The reaction mixture contains the purified N-methyltransferase, the alkaloid substrate (e.g., a picrinine precursor), and S-adenosyl-L-methionine (SAM) in a suitable buffer. The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature.

-

Product Detection: The reaction is quenched, and the product is extracted. The formation of the methylated product is monitored and quantified by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Kinetic Analysis: To determine the Michaelis-Menten constants (Km and Vmax), enzyme assays are performed with varying concentrations of one substrate while keeping the other substrate at a saturating concentration. The initial reaction velocities are plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation. The turnover number (kcat) is calculated from Vmax and the enzyme concentration.

Conclusion and Future Perspectives

The biosynthesis of this compound is a fascinating example of the chemical diversity generated within the monoterpenoid indole alkaloid pathways. While the route to the core akuammiline scaffold is becoming increasingly understood, the final N1-methoxymethylation step remains to be elucidated. The identification and characterization of the putative N1-methoxymethyltransferase from Alstonia scholaris will be a crucial step in fully understanding the biosynthesis of this unique alkaloid. The experimental protocols and comparative data provided in this guide offer a roadmap for the functional characterization of this and other novel enzymes in plant natural product biosynthesis. A complete understanding of this pathway will not only be of fundamental scientific interest but will also open up possibilities for the metabolic engineering and biotechnological production of this compound and other valuable akuammiline alkaloids.

N1-Methoxymethyl picrinine: A Technical Guide for Researchers

CAS Number: 1158845-78-3

Abstract

N1-Methoxymethyl picrinine (B199341) is a naturally occurring monoterpenoid indole (B1671886) alkaloid of the akuammiline (B1256633) class, isolated from the leaves of Alstonia scholaris. This technical guide provides a comprehensive overview of its physicochemical properties, and by extension, the biological activities and synthetic pathways of its parent compound, picrinine. Due to the limited specific research on N1-Methoxymethyl picrinine, this document leverages data from closely related compounds to provide a valuable resource for researchers, scientists, and drug development professionals. Detailed experimental protocols for the isolation of related alkaloids, biological activity assays, and a complex total synthesis are provided to facilitate further investigation into this class of molecules.

Introduction

This compound is a derivative of picrinine, a complex polycyclic alkaloid that has garnered interest for its biological activities. Both compounds are found in Alstonia scholaris, a plant with a long history of use in traditional medicine. The akuammiline family of alkaloids, to which this compound belongs, is known for its intricate molecular architecture and diverse pharmacological potential. This guide aims to consolidate the available information on this compound and provide a practical framework for future research.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. This information is primarily sourced from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 1158845-78-3 | N/A |

| Molecular Formula | C22H26N2O4 | [1][2] |

| Molecular Weight | 382.5 g/mol | [1][2] |

| Appearance | Powder | [1][2] |

| Purity | >98% | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone | [2] |

| Storage | Store in a sealed, cool, and dry condition. Stock solutions can be stored below -20°C for several months. | [1] |

| IUPAC Name | methyl (1R,9R,11S,14E,17S)-14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.1⁹,¹⁵.0¹,⁹.0³,⁸.0¹²,¹⁷]nonadeca-3,5,7-triene-19-carboxylate | [1][2] |

| SMILES | CC=C1CN2C3CC1C(C45C3(N(C6=CC=CC=C64)COC)OC2C5)C(=O)OC | [1][2] |

Biological Activity (Inferred from Picrinine)

| Compound | Biological Activity | Assay | Key Findings | Reference |

| Picrinine | Anti-inflammatory | 5-Lipoxygenase Inhibition | Inhibits the 5-lipoxygenase enzyme. | [3][4] |

Experimental Protocols

General Protocol for Isolation of Picrinine-Type Alkaloids from Alstonia scholaris

The following is a general procedure for the isolation of picrinine-type alkaloids from the leaves of Alstonia scholaris, adapted from methodologies described in the literature for isolating compounds from this plant.[5]

-

Extraction:

-

Air-dried and powdered leaves of Alstonia scholaris are extracted exhaustively with a suitable solvent such as methanol (B129727) or ethanol (B145695) at room temperature.

-

The solvent is then evaporated under reduced pressure to yield a crude extract.

-

-

Acid-Base Partitioning:

-

The crude extract is suspended in an acidic aqueous solution (e.g., 5% HCl) and filtered.

-

The acidic solution is then washed with a non-polar solvent (e.g., petroleum ether or hexane) to remove neutral and weakly basic compounds.

-

The aqueous layer is basified with a base (e.g., NH4OH) to a pH of 9-10 and then extracted with a chlorinated solvent (e.g., dichloromethane or chloroform).

-

The organic layer, containing the total alkaloids, is washed with water, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

-

Chromatographic Separation:

-

The total alkaloid extract is subjected to column chromatography on silica (B1680970) gel.

-

A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., petroleum ether-ethyl acetate, followed by ethyl acetate-methanol), is used to separate the fractions.

-

Fractions are monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined.

-

Further purification of the combined fractions is achieved through repeated column chromatography or by using other techniques like preparative TLC or high-performance liquid chromatography (HPLC) to yield pure compounds like this compound.

-

5-Lipoxygenase Inhibition Assay Protocol

This protocol is based on a general spectrophotometric method for determining 5-lipoxygenase inhibitory activity, as would be applicable for picrinine.[6]

-

Reagents and Materials:

-

5-Lipoxygenase enzyme (from potato or other sources)

-

Linoleic acid (substrate)

-

Phosphate (B84403) buffer (50 mM, pH 6.3)

-

Test compound (Picrinine or this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Spectrophotometer

-

-

Assay Procedure:

-

The assay mixture should contain 2.97 ml of 50 mM phosphate buffer (pH 6.3), 5 µl of 80 mM linoleic acid, and a sufficient amount of 5-lipoxygenase enzyme.

-

The enzyme solution should be kept on ice.

-

The test compound at various concentrations is pre-incubated with the enzyme in the buffer for a specified time (e.g., 5-10 minutes) at 25°C.

-

The reaction is initiated by the addition of the substrate, linoleic acid.

-

The increase in absorbance at 234 nm, due to the formation of conjugated dienes, is monitored for a set period (e.g., 5 minutes) at 25°C.

-

A control reaction without the inhibitor and a blank reaction without the enzyme are also run.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

-

Total Synthesis of Picrinine

The total synthesis of picrinine is a complex, multi-step process that has been accomplished by synthetic organic chemists.[7][8] The following provides a summarized workflow based on a reported synthetic route.

-

Construction of the [3.3.1]-Azabicyclic Core: The synthesis often commences with the construction of a key intermediate, the [3.3.1]-azabicyclic core. This can be achieved through various strategies, including palladium-catalyzed enolate cyclization.

-

Formation of the Pentacyclic Framework: A crucial step is the Fischer indolization reaction to forge the indole ring system and construct the pentacyclic framework of the natural product.

-

Late-Stage Functional Group Manipulations: The final stages of the synthesis involve a series of delicate transformations to install the correct functional groups and stereochemistry. This may include oxidations, reductions, and the formation of the characteristic N,O-acetal linkages.

Visualizations

Proposed Biosynthetic Pathway of Akuammiline Alkaloids

The following diagram illustrates a proposed biosynthetic pathway for the akuammiline class of alkaloids, to which this compound belongs.

Caption: Proposed biosynthetic pathway of akuammiline alkaloids.

General Workflow for the Total Synthesis of Picrinine

This diagram outlines the major stages in a reported total synthesis of picrinine.

Caption: General workflow for the total synthesis of picrinine.

Conclusion and Future Directions

This compound remains a largely uninvestigated natural product with potential for interesting biological activity, inferred from its structural relationship to picrinine. This technical guide provides a foundation for researchers by summarizing the known data and providing detailed experimental context. Future research should focus on the independent isolation or synthesis of this compound to enable direct biological screening. Elucidating its specific pharmacological profile, including its anti-inflammatory and other potential activities, will be crucial in determining its therapeutic potential. Furthermore, comparative studies with picrinine could provide valuable insights into the structure-activity relationships within this subclass of akuammiline alkaloids.

References

- 1. biocrick.com [biocrick.com]

- 2. This compound | CAS:1158845-78-3 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Total Synthesis of the Akuammiline Alkaloid Picrinine - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of N1-Methoxymethyl picrinine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of N1-Methoxymethyl picrinine (B199341), an akuammiline (B1256633) alkaloid isolated from the leaves of Alstonia scholaris.[1][][3] This document collates available data on its physicochemical characteristics and outlines general experimental protocols relevant to its study. The information is intended to support research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.

Core Physical and Chemical Properties

N1-Methoxymethyl picrinine is a complex indole (B1671886) alkaloid.[1] Its core properties have been identified and are summarized below.

Data Presentation: Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Name | methyl (1R,9R,11S,14E,17S)-14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.1⁹,¹⁵.0¹,⁹.0³,⁸.0¹²,¹⁷]nonadeca-3,5,7-triene-19-carboxylate | [] |

| Synonyms | 2H,12H-6,12a-Epoxy-2,7a-methanoindolo[2,3-a]quinolizine-14-carboxylic acid, 3-ethylidene-1,3,4,6,7,12b-hexahydro-12-(methoxymethyl)-, methyl ester, (2R,3E,5S,6S,7aR,12aR,12bS,14R)- | [] |

| CAS Number | 1158845-78-3 | [4] |

| Molecular Formula | C₂₂H₂₆N₂O₄ | [] |

| Molecular Weight | 382.5 g/mol | [] |

| Physical Form | Powder | [4] |

| Purity | >98% | [5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |

| Storage | Desiccate at -20°C | [5] |

Experimental Protocols

General Protocol for Isolation and Characterization of Alkaloids

Caption: General workflow for the extraction, characterization, and biological evaluation of alkaloids.

Spectroscopic Analysis

Standard spectroscopic techniques are employed to elucidate the structure of alkaloids like this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework of the molecule. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) help in establishing the connectivity of atoms. While specific spectral data for this compound is not publicly available, some vendors confirm its structure using NMR.[5]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound. Fragmentation patterns observed in MS/MS experiments provide valuable information about the different structural motifs within the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as carbonyls, amines, and ethers, by detecting their characteristic vibrational frequencies.

Stability Testing

The stability of an alkaloid is essential for its development as a pharmaceutical agent. Stability studies are typically conducted under various environmental conditions.

-

Protocol:

-

Samples of this compound are stored at different temperatures and humidity levels (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated testing).

-

The physical and chemical properties of the samples are analyzed at predetermined time points.

-

Analytical techniques such as HPLC are used to quantify the parent compound and detect any degradation products.

-

Changes in physical appearance, moisture content, and dissolution (if applicable) are also monitored.

-

Biological Context and Signaling Pathways

This compound belongs to the akuammiline class of alkaloids, which are known for a wide range of biological activities.[6][7][8][9][10] The parent compound, picrinine, has been reported to exhibit anti-inflammatory activity through the inhibition of the 5-lipoxygenase (5-LOX) enzyme.[8]

5-Lipoxygenase (5-LOX) Pathway Inhibition by Picrinine Alkaloids

Caption: Inhibition of the 5-Lipoxygenase pathway by picrinine-type alkaloids.

The 5-LOX pathway is a critical component of the inflammatory response. The enzyme 5-lipoxygenase catalyzes the conversion of arachidonic acid into leukotrienes, which are potent pro-inflammatory mediators.[11][12] By inhibiting 5-LOX, picrinine alkaloids can reduce the production of these inflammatory mediators, suggesting a potential therapeutic application for inflammatory conditions. While this activity has been reported for the parent picrinine, further research is needed to determine the specific activity and mechanism of action of this compound.

This guide provides a foundational understanding of this compound for the scientific community. As research progresses, a more detailed picture of its properties, biological activities, and therapeutic potential will undoubtedly emerge.

References

- 1. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 5. This compound | CAS:1158845-78-3 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. Current Progress in the Chemistry and Pharmacology of Akuammiline Alkaloids - ProQuest [proquest.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Frontiers | Akuammiline alkaloid derivatives: divergent synthesis and effect on the proliferation of rheumatoid arthritis fibroblast-like synoviocytes [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Untangling the web of 5-lipoxygenase-derived products from a molecular and structural perspective: the battle between pro- and anti-inflammatory lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of 5-lipoxygenase product synthesis by natural compounds of plant origin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N1-Methoxymethyl Picrinine (C22H26N2O4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Methoxymethyl picrinine (B199341) is a naturally occurring indole (B1671886) alkaloid with the molecular formula C22H26N2O4. First isolated from the leaves of Alstonia scholaris, this complex heterocyclic compound belongs to the akuammiline (B1256633) class of alkaloids, a group known for a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the available scientific data on N1-Methoxymethyl picrinine, including its chemical and physical properties, and details on its isolation. Due to a lack of specific research on this derivative, information regarding its biological activity, experimental protocols for bioassays, and associated signaling pathways remains largely unelucidated. This document aims to consolidate the existing knowledge to serve as a foundational resource for future research and drug development endeavors.

Chemical and Physical Properties

This compound is a white powder with a molecular weight of 382.5 g/mol .[1] It is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone.[2] The fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C22H26N2O4 | [1] |

| Molecular Weight | 382.5 g/mol | [1] |

| CAS Number | 1158845-78-3 | [2] |

| IUPAC Name | methyl (1R,9R,11S,14E,17S)-14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.1⁹,¹⁵.0¹,⁹.0³,⁸.0¹²,¹⁷]nonadeca-3,5,7-triene-19-carboxylate | [1] |

| Appearance | Powder | [2] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

Spectroscopic Data

Detailed spectroscopic data for this compound is available from its initial characterization. The structural elucidation was primarily achieved through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While the complete raw data is found in the primary literature, key spectral information is often provided by chemical suppliers who confirm the identity of their compounds using these techniques.

Note: Specific chemical shifts (δ) for ¹H and ¹³C NMR, as well as detailed mass fragmentation patterns and infrared absorption bands, are reported in the primary literature and are crucial for the unambiguous identification of the compound.

Experimental Protocols

Isolation of this compound from Alstonia scholaris

The primary method for obtaining this compound is through extraction from the leaves of the Alstonia scholaris plant. The isolation of this compound was reported by Wang et al. in 2009 from a hydro-alcoholic extract of the leaves.[3] While the full, detailed protocol is contained within the cited publication, a general workflow for the isolation of alkaloids from plant material is outlined below. This generalized protocol is for illustrative purposes and should be supplemented with the specific details from the primary literature for replication.

Synthesis

To date, a specific total synthesis for this compound has not been published. However, the total synthesis of the closely related parent compound, picrinine, has been achieved.[4] It is plausible that a similar synthetic strategy could be adapted to produce this compound, potentially by introducing the N1-methoxymethyl group at a suitable stage in the synthetic sequence. The development of a synthetic route would be a significant contribution to the field, enabling the production of larger quantities for extensive biological evaluation.

Biological Activity and Signaling Pathways

There is a significant gap in the scientific literature regarding the specific biological activities of this compound. While the broader class of akuammiline alkaloids, isolated from Alstonia scholaris, is known to possess a range of pharmacological properties including anti-inflammatory, antimicrobial, and anticancer effects, specific studies on this N1-methoxymethyl derivative are lacking.[3]

The parent compound, picrinine, has been reported to exhibit anti-inflammatory activity through the inhibition of 5-lipoxygenase.[5] It is hypothesized that this compound may share some of these properties, but this requires experimental verification.

Due to the absence of bioactivity data, there is currently no information on the mechanism of action or any associated signaling pathways for this compound. Future research should focus on screening this compound in various biological assays to elucidate its potential therapeutic effects. A logical starting point would be to investigate its anti-inflammatory and cytotoxic properties, given the known activities of related compounds.

Conclusion and Future Directions

This compound is a structurally interesting natural product with a well-defined chemical identity. However, its biological properties remain largely unexplored. The current body of knowledge is primarily limited to its isolation and structural characterization.

For drug development professionals and researchers, this compound represents an opportunity for new discoveries. The immediate priorities for future research should be:

-

Comprehensive Biological Screening: A broad-based screening of this compound in various in vitro and in vivo models is essential to identify its primary pharmacological activities.

-

Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should focus on elucidating the underlying mechanism of action and identifying the molecular targets and signaling pathways involved.

-

Development of a Total Synthesis: A robust and efficient total synthesis would provide a reliable source of the compound for extensive preclinical and clinical studies, and also allow for the synthesis of analogues to explore structure-activity relationships.

This technical guide serves as a call to action for the scientific community to further investigate this promising natural product. The elucidation of its pharmacological profile could unlock new therapeutic possibilities.

References

N1-Methoxymethyl Picrinine: A Potential Therapeutic Agent - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Methoxymethyl picrinine (B199341), an indole (B1671886) alkaloid isolated from the leaves of Alstonia scholaris, represents a compound of interest within the field of natural product chemistry and drug discovery. While direct pharmacological data on N1-Methoxymethyl picrinine is limited in publicly available scientific literature, its parent compound, picrinine, has demonstrated noteworthy biological activity. This technical guide consolidates the current understanding of picrinine, providing a framework for the potential therapeutic applications of its N1-methoxymethyl derivative. The focus of this document is to present the known anti-inflammatory properties of picrinine, its mechanism of action, and the experimental context for these findings, thereby offering a foundation for future research into this compound.

Introduction

Alstonia scholaris, a plant belonging to the Apocynaceae family, is a rich source of bioactive alkaloids.[1][2] Among these is this compound, a derivative of the akuammiline (B1256633) alkaloid, picrinine.[1] Picrinine itself has been the subject of scientific investigation, revealing its potential as an anti-inflammatory agent.[3][4] This guide will delve into the specifics of picrinine's bioactivity as a proxy for understanding the potential of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of picrinine is provided below. These properties are essential for understanding its behavior in biological systems and for designing future studies.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₂N₂O₃ | [3] |

| Molecular Weight | 338.4 g/mol | [3] |

| Class | Indole Alkaloid | [1] |

| Source | Alstonia scholaris | [1][2] |

Potential Therapeutic Use: Anti-inflammatory Activity

The primary therapeutic potential of picrinine, and by extension, this compound, lies in its anti-inflammatory properties.[3][4] Inflammation is a complex biological response to harmful stimuli and is implicated in a wide range of diseases, including autoimmune disorders, cardiovascular diseases, and neurodegenerative conditions.

Mechanism of Action: 5-Lipoxygenase Inhibition

Picrinine has been identified as an inhibitor of the 5-lipoxygenase (5-LOX) enzyme.[3][4] The 5-LOX pathway is a critical component of the inflammatory cascade, responsible for the biosynthesis of leukotrienes from arachidonic acid. Leukotrienes are potent lipid mediators that contribute to the pathophysiology of various inflammatory diseases. By inhibiting 5-LOX, picrinine can effectively reduce the production of these pro-inflammatory molecules.

"Arachidonic_Acid" [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; "5-LOX" [label="5-Lipoxygenase (5-LOX)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Picrinine" [label="Picrinine", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "5-HPETE" [label="5-HPETE", fillcolor="#F1F3F4", fontcolor="#202124"]; "LTA4" [label="Leukotriene A4 (LTA4)", fillcolor="#F1F3F4", fontcolor="#202124"]; "LTB4" [label="Leukotriene B4 (LTB4)\n(Pro-inflammatory)", fillcolor="#FBBC05", fontcolor="#202124"]; "Cysteinyl_Leukotrienes" [label="Cysteinyl Leukotrienes\n(LTC4, LTD4, LTE4)\n(Pro-inflammatory)", fillcolor="#FBBC05", fontcolor="#202124"];

"Arachidonic_Acid" -> "5-LOX" [label="Substrate"]; "5-LOX" -> "5-HPETE" [label="Catalyzes"]; "Picrinine" -> "5-LOX" [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee]; "5-HPETE" -> "LTA4"; "LTA4" -> "LTB4"; "LTA4" -> "Cysteinyl_Leukotrienes"; }

Figure 1: Inhibition of the 5-Lipoxygenase Pathway by Picrinine.

Experimental Protocols

While specific experimental protocols for this compound are not available, this section outlines a general methodology for assessing the anti-inflammatory activity of natural products like picrinine, focusing on 5-lipoxygenase inhibition.

Isolation and Purification of this compound

A generalized workflow for the isolation of this compound from Alstonia scholaris leaves is presented below. This process typically involves extraction followed by chromatographic separation.

"Start" [label="Dried Alstonia scholaris Leaves", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Extraction" [label="Solvent Extraction\n(e.g., Methanol/Ethanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Filtration" [label="Filtration and Concentration", fillcolor="#F1F3F4", fontcolor="#202124"]; "Partition" [label="Solvent-Solvent Partitioning", fillcolor="#F1F3F4", fontcolor="#202124"]; "Chromatography" [label="Column Chromatography\n(Silica Gel)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Fractions" [label="Fraction Collection and Analysis (TLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Purification" [label="Further Purification\n(e.g., HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "End" [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Extraction"; "Extraction" -> "Filtration"; "Filtration" -> "Partition"; "Partition" -> "Chromatography"; "Chromatography" -> "Fractions"; "Fractions" -> "Purification"; "Purification" -> "End"; }

Figure 2: Generalized Experimental Workflow for Isolation.

In Vitro 5-Lipoxygenase Inhibition Assay

A standard protocol to determine the inhibitory activity of a compound against 5-LOX is outlined below.

Objective: To quantify the in vitro inhibitory effect of this compound on 5-lipoxygenase activity.

Materials:

-

Human recombinant 5-lipoxygenase

-

Arachidonic acid (substrate)

-

Test compound (this compound)

-

Positive control (e.g., Zileuton)

-

Buffer solution (e.g., Tris-HCl)

-

Spectrophotometer

Procedure:

-

Prepare a series of dilutions of the test compound and the positive control.

-

In a reaction vessel, combine the buffer, 5-lipoxygenase enzyme, and the test compound/control at various concentrations.

-

Pre-incubate the mixture for a specified time at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Monitor the formation of leukotrienes (or a surrogate product) over time using a spectrophotometer by measuring the change in absorbance at a specific wavelength.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

Quantitative Data (for Picrinine)

As of the last update, no specific quantitative data for the biological activity of this compound has been found in the reviewed literature. The following table summarizes the known information for the parent compound, picrinine.

| Compound | Target | Activity | Quantitative Data | Reference |

| Picrinine | 5-Lipoxygenase | Anti-inflammatory | IC₅₀ not specified in available literature | [3][4] |

Future Directions

The structural similarity of this compound to picrinine suggests that it may possess similar or enhanced anti-inflammatory properties. Future research should focus on:

-

Isolation and Characterization: Developing efficient methods for the isolation and full spectroscopic characterization of this compound.

-

In Vitro Biological Evaluation: Conducting comprehensive in vitro assays to determine the IC₅₀ of this compound against 5-lipoxygenase and other relevant inflammatory targets.

-

Cell-Based Assays: Evaluating the anti-inflammatory effects of this compound in relevant cell models (e.g., macrophages, neutrophils).

-

In Vivo Studies: Investigating the efficacy and safety of this compound in animal models of inflammation.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand the structural requirements for its biological activity.

"Start" [label="Known Activity of Picrinine", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Hypothesis" [label="Hypothesis:\nthis compound\nhas anti-inflammatory activity", fillcolor="#FBBC05", fontcolor="#202124"]; "Isolation" [label="Isolation & Characterization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "InVitro" [label="In Vitro Bioassays\n(e.g., 5-LOX IC50)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "CellBased" [label="Cell-Based Assays", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "InVivo" [label="In Vivo Animal Models", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "SAR" [label="Structure-Activity\nRelationship Studies", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Lead" [label="Lead Compound\nOptimization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Hypothesis"; "Hypothesis" -> "Isolation"; "Isolation" -> "InVitro"; "InVitro" -> "CellBased"; "CellBased" -> "InVivo"; "InVivo" -> "SAR"; "SAR" -> "Lead"; }

Figure 3: Logical Flow for Future Research on this compound.

Conclusion

This compound is a structurally intriguing natural product with potential for therapeutic development, primarily based on the known anti-inflammatory activity of its parent compound, picrinine. The inhibition of the 5-lipoxygenase pathway by picrinine provides a clear and compelling mechanism of action that warrants further investigation for its N1-methoxymethyl derivative. This technical guide serves as a foundational resource to stimulate and guide future research efforts aimed at unlocking the full therapeutic potential of this compound. The lack of specific data for the title compound underscores the significant opportunities for novel research in this area.

References

An In-depth Technical Guide to N1-Methoxymethyl picrinine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Methoxymethyl picrinine (B199341) is a monoterpenoid indole (B1671886) alkaloid that has been isolated from the leaves of Alstonia scholaris, a plant with a rich history in traditional medicine. This technical guide provides a comprehensive review of the available scientific literature on N1-Methoxymethyl picrinine, with a focus on its isolation, structural elucidation, and what is known about its biological activity. Due to the limited specific research on this particular derivative, this paper also draws context from the broader family of picrinine-type alkaloids and other constituents of Alstonia scholaris. While quantitative biological data and detailed signaling pathways for this compound are not yet extensively documented in publicly accessible literature, this guide consolidates the foundational knowledge and points toward future research directions.

Introduction

Alstonia scholaris (L.) R. Br., commonly known as the devil's tree, is a rich source of bioactive monoterpenoid indole alkaloids.[1] These compounds have garnered significant interest in the scientific community for their diverse pharmacological activities. Among the numerous alkaloids isolated from this plant, this compound represents a specific derivative within the picrinine class. Its initial isolation was reported from a hydro-alcoholic extract of the leaves of Alstonia scholaris.[1] This guide aims to synthesize the current knowledge on this compound, providing a technical resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

Based on available data, the fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C22H26N2O4 | Real-Gene Labs |

| Molecular Weight | 382.5 g/mol | Real-Gene Labs |

| CAS Number | 1158845-78-3 | MedChemExpress |

| Class | Indole Alkaloid | MedChemExpress |

Isolation and Structural Elucidation

Isolation Protocol

The primary method for the isolation of this compound, as referenced in the literature, involves standard chromatographic techniques applied to the extract of Alstonia scholaris leaves. While the seminal paper by Wang et al. (2009) provides the foundational report of its isolation, the full detailed protocol is not widely available. However, a general workflow for the isolation of picrinine-type alkaloids from Alstonia scholaris can be inferred from related studies.

The logical workflow for such an isolation process is as follows:

Caption: Generalized workflow for the isolation of this compound.

This process typically involves:

-

Extraction: The dried and powdered leaves of Alstonia scholaris are extracted with a hydro-alcoholic solvent.

-

Concentration: The solvent is removed under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.

-

Chromatography: The resulting fractions are then subjected to column chromatography, often using silica gel, to further separate the components.

-

Purification: Final purification is typically achieved through techniques like preparative High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to yield the pure compound.

Structural Elucidation

The structure of this compound was likely determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, HMBC): To elucidate the carbon-hydrogen framework and the connectivity of the atoms.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions within the molecule.

Biological Activity

There is a significant lack of specific research on the biological activities of this compound. However, the broader class of indole alkaloids from Alstonia scholaris and the parent compound, picrinine, have been reported to possess various pharmacological properties.

Picrinine has been noted for its anti-inflammatory activity through the inhibition of the 5-lipoxygenase enzyme. It is plausible that this compound may exhibit similar or modulated biological activities. The general therapeutic potential of alkaloids from Alstonia scholaris is vast, with reports of anticancer, antimalarial, and antimicrobial effects.

Given the traditional use of Alstonia scholaris in treating respiratory ailments, and the known anti-inflammatory properties of related compounds, a potential signaling pathway for investigation could involve the inhibition of pro-inflammatory mediators.

A hypothetical signaling pathway for the anti-inflammatory action of a picrinine-type alkaloid is depicted below:

Caption: Hypothetical anti-inflammatory signaling pathway for this compound.

Synthesis

To date, there are no published reports on the total synthesis of this compound. However, the total synthesis of its parent compound, picrinine, has been achieved. This accomplishment provides a potential roadmap for the future synthesis of this compound, which would likely involve a similar synthetic strategy followed by the introduction of the N1-methoxymethyl group in a late-stage functionalization step.

Future Perspectives

The field of research on this compound is still in its infancy. The current body of literature highlights its existence and origin but lacks in-depth pharmacological studies. Future research should focus on:

-

Re-isolation and Full Characterization: Obtaining a sufficient quantity of this compound for comprehensive biological screening.

-

Quantitative Biological Assays: Determining key pharmacological parameters such as IC50 or EC50 values in various assays (e.g., anti-inflammatory, cytotoxic, antimicrobial).

-

Mechanism of Action Studies: Investigating the specific signaling pathways through which this compound exerts its biological effects.

-

Total Synthesis: Developing a synthetic route to enable the production of larger quantities for extensive preclinical and clinical studies and the synthesis of novel analogs.

Conclusion

This compound is a structurally interesting indole alkaloid from Alstonia scholaris. While its discovery has been reported, there is a clear need for further research to fully elucidate its pharmacological potential. This technical guide serves as a foundational document, summarizing the currently available information and outlining the necessary future work to unlock the therapeutic possibilities of this natural product. The rich ethnobotanical history of its source plant suggests that this compound and related alkaloids remain a promising area for drug discovery and development.

References

Unveiling N1-Methoxymethyl Picrinine: A Technical Guide to Its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and isolation of N1-Methoxymethyl picrinine (B199341), an indole (B1671886) alkaloid identified from the leaves of Alstonia scholaris. This document details the experimental protocols for its extraction and purification, summarizes its physicochemical properties, and presents a putative biosynthetic context.

Discovery and Natural Source

N1-Methoxymethyl picrinine was first reported as a novel natural product isolated from the leaves of Alstonia scholaris (L.) R. Br., a tree belonging to the Apocynaceae family. The discovery was the result of phytochemical investigations into the constituents of a hydro-alcoholic extract of the plant's leaves. Its structure was elucidated through extensive spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, and was ultimately confirmed by single-crystal X-ray diffraction.

Experimental Protocols

The isolation of this compound involves a multi-step process encompassing extraction, fractionation, and chromatography. The following protocol is a detailed methodology based on the initial discovery and general practices for alkaloid isolation from Alstonia species.

Plant Material Collection and Preparation

-

Collection: The leaves of Alstonia scholaris are collected and authenticated.

-

Drying and Pulverization: The collected leaves are air-dried in the shade to preserve the chemical integrity of the constituents and then ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

-

Solvent System: A hydro-alcoholic solution (typically 70-95% ethanol (B145695) in water) is used for the extraction. This solvent system is effective for extracting a broad range of polar and semi-polar compounds, including alkaloids.

-

Procedure: The powdered leaves are macerated or percolated with the hydro-alcoholic solvent at room temperature for an extended period (typically 24-72 hours), often with periodic agitation to ensure thorough extraction. The process is usually repeated multiple times to maximize the yield of the crude extract.

-

Concentration: The combined extracts are then concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a viscous crude extract.

Fractionation and Isolation

-

Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids from other classes of compounds. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl), which protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble. This aqueous layer is then washed with an immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to remove neutral and acidic compounds. The aqueous layer is subsequently basified (e.g., with NH₄OH to pH 9-10) and extracted with an organic solvent. The organic layer, now containing the free base alkaloids, is collected and concentrated.

-

Chromatography: The resulting alkaloid-rich fraction is then subjected to a series of chromatographic techniques for the purification of individual compounds.

-

Column Chromatography: The fraction is typically first separated on a silica (B1680970) gel column, eluting with a gradient of increasing polarity, often using solvent systems such as hexane-ethyl acetate (B1210297) or dichloromethane-methanol.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing this compound are further purified using reversed-phase preparative HPLC (e.g., with a C18 column) and an appropriate mobile phase, such as a gradient of methanol (B129727) or acetonitrile (B52724) in water, often with a modifier like formic acid or trifluoroacetic acid.

-

The entire isolation process can be visualized in the following workflow diagram:

Physicochemical Properties and Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques. The key data are summarized below.

| Property | Data |

| Molecular Formula | C₂₂H₂₆N₂O₄ |

| Molecular Weight | 382.45 g/mol |

| CAS Number | 1158845-78-3 |

| Appearance | - (Typically a white or off-white solid) |

| Mass Spectrometry | - (Specific fragmentation pattern) |

| ¹H NMR | - (Characteristic shifts for indole, methoxymethyl, and picrinine core protons) |

| ¹³C NMR | - (Characteristic shifts for indole, methoxymethyl, and picrinine core carbons) |

| X-ray Crystallography | - (Confirmed absolute stereochemistry) |

Note: Specific spectral data should be consulted from the primary literature for detailed analysis.

Biosynthetic Considerations and Signaling Pathways